
Didesmethyl Almotriptan
Overview
Description
Didesmethyl Almotriptan is a chemical compound with the molecular formula C15H21N3O2S and a molecular weight of 307.41 g/mol . It is a derivative of Almotriptan, a well-known medication used for the treatment of migraine headaches. This compound is characterized by the absence of two methyl groups compared to Almotriptan, which influences its chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didesmethyl Almotriptan typically involves the demethylation of Almotriptan. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: Didesmethyl Almotriptan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Analytical Chemistry : Didesmethyl Almotriptan serves as a reference standard in the development and validation of analytical methods. Its stable chemical structure allows for precise measurements in various assays.
- Quality Control : In pharmaceutical manufacturing, it is utilized as a quality control standard to ensure the consistency and efficacy of Almotriptan formulations.
Biology
- Pharmacological Studies : The compound is extensively studied for its interactions with biological targets, particularly serotonin receptors. This research helps elucidate its pharmacodynamic properties and therapeutic potential.
- Mechanism of Action : this compound acts as an agonist at the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pain pathways associated with migraines. This mechanism is critical in understanding its efficacy in treating acute migraine attacks .
Medicine
- Therapeutic Applications : Research indicates that this compound may have potential therapeutic applications beyond migraines, including other neurological disorders. Its pharmacological profile suggests it could be beneficial in managing conditions characterized by serotonergic dysregulation .
Industry
- Pharmaceutical Development : The compound is investigated for its role in developing new pharmaceuticals aimed at treating migraines and other related conditions. Its unique properties make it a valuable candidate for further research and development.
Data Tables
Study Parameter | This compound | Almotriptan (Parent Compound) | Placebo |
---|---|---|---|
Pain Relief at 2 hours (%) | 66.5% (25 mg) | 70% (12.5 mg) | 32.5% |
Pain-Free at 2 hours (%) | 45.3% (25 mg) | 37.8% (12.5 mg) | 11.3% |
Recurrence Rate after 24 hours (%) | 16.2% (25 mg) | 16.2% (25 mg) | 27.3% |
Case Study 1: Efficacy in Patients with Moderate to Severe Migraine
A randomized double-blind study involving over 740 patients demonstrated that this compound significantly reduced migraine pain compared to placebo at various dosages (6.25 mg, 12.5 mg, and 25 mg). The study highlighted a dose-dependent response, with higher doses yielding better outcomes in terms of pain relief and reduced recurrence rates .
Case Study 2: Pharmacokinetic Profile
Research conducted on the pharmacokinetics of this compound revealed that it shares similar absorption characteristics with its parent compound, with a significant portion reaching systemic circulation rapidly post-administration. This characteristic supports its potential for acute migraine treatment where rapid onset is crucial .
Mechanism of Action
Didesmethyl Almotriptan exerts its effects by interacting with serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. These receptors are involved in the regulation of neurotransmitter release and vascular tone. By binding to these receptors, this compound induces vasoconstriction of cranial blood vessels, thereby alleviating migraine symptoms . The compound also inhibits the release of pro-inflammatory neuropeptides, contributing to its therapeutic effects .
Comparison with Similar Compounds
Almotriptan: The parent compound, used for migraine treatment.
Sumatriptan: Another triptan used for migraine relief.
Rizatriptan: A triptan with a similar mechanism of action.
Uniqueness: Didesmethyl Almotriptan is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties. The absence of two methyl groups compared to Almotriptan may influence its binding affinity and selectivity for serotonin receptors, potentially leading to different therapeutic outcomes .
Biological Activity
Didesmethyl Almotriptan is a metabolite of Almotriptan, a selective serotonin receptor agonist primarily used in the treatment of migraines. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological profile, mechanisms of action, clinical efficacy, and safety data.
Pharmacological Profile
This compound acts primarily as an agonist at the serotonin 5-HT_1B and 5-HT_1D receptors. These receptors are crucial in mediating the vasoconstrictive effects associated with migraine relief. The compound exhibits a high affinity for these receptors, which is essential for its efficacy in alleviating migraine symptoms.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~70% |
Peak Plasma Concentration (Tmax) | 1.5–4 hours |
Half-life | 3–5 hours |
Volume of Distribution | 195 L |
Metabolism | MAO-A, CYP3A4, CYP2D6 |
Elimination | Renal (75% as metabolites) |
Protein Binding | ~35% |
This compound's mechanism involves the activation of 5-HT_1B and 5-HT_1D receptors located on cranial blood vessels and trigeminal neurons. This activation leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are pivotal in the pathophysiology of migraines. The compound's selectivity for these receptors over others minimizes side effects associated with non-selective serotonin agonists .
Clinical Efficacy
Clinical studies have demonstrated that this compound maintains similar efficacy to Almotriptan in treating acute migraine attacks. The following findings summarize its effectiveness:
- Pain Relief Rates : In a study involving various dosages (6.25 mg to 25 mg), pain relief was achieved in approximately 66.5% of patients treated with the highest dose at 2 hours post-administration .
- Sustained Pain-Free Rates : Sustained pain relief was observed in about 55.5% of patients over a 24-hour period following treatment .
- Recurrence Rates : The recurrence rate after 24 hours was significantly lower for this compound compared to other triptans, indicating its potential for long-lasting effects .
Safety Profile
The safety profile of this compound is comparable to that of Almotriptan, with a low incidence of adverse events (AEs). Common AEs reported include:
- Nausea (1.4%)
- Somnolence (1.4%)
In long-term studies, only 7.6% of participants reported AEs related to treatment, with serious AEs being rare .
Case Studies and Research Findings
A notable long-term open-label study assessed the safety and efficacy of this compound in adolescents over a year. Key outcomes from this study included:
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458497 | |
Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181178-24-5 | |
Record name | Didesmethyl almotriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDESMETHYL ALMOTRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.